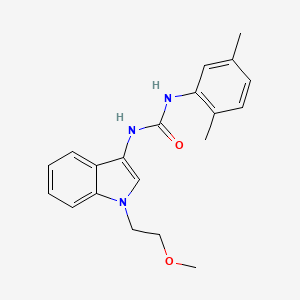

1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

描述

1-(2,5-Dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative characterized by a substituted phenyl group (2,5-dimethyl) and a modified indole moiety (1-(2-methoxyethyl)). Urea derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation . The 2-methoxyethyl substituent on the indole nitrogen enhances solubility compared to unsubstituted indoles, while the 2,5-dimethylphenyl group may influence steric and electronic interactions with target proteins .

属性

IUPAC Name |

1-(2,5-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-8-9-15(2)17(12-14)21-20(24)22-18-13-23(10-11-25-3)19-7-5-4-6-16(18)19/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKHRGIULMUWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a substituted urea compound with significant potential in medicinal chemistry. Its unique structure incorporates both a 2,5-dimethylphenyl moiety and an indole derivative, suggesting diverse biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C17H20N2O

- Molecular Weight : 284.36 g/mol

- IUPAC Name : this compound

Structural Characteristics

The presence of the urea functional group is significant for its biological interactions. The dimethylphenyl and methoxyethyl groups may enhance solubility and bioavailability, contributing to its pharmacological properties.

Preliminary studies indicate that this compound may function through several mechanisms:

- Enzyme Inhibition : The compound appears to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. This inhibition may occur through competitive binding to active sites or allosteric modulation.

- Receptor Interaction : Interaction with specific receptors involved in cellular signaling pathways has been suggested. This could modulate physiological responses relevant to various diseases.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For example:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can reduce cell viability and induce apoptosis in certain types of cancer cells.

- Mechanistic Insights : The compound may activate apoptotic pathways while inhibiting cell cycle progression, particularly in breast and colon cancer models.

Other Biological Activities

Beyond anticancer effects, the compound may possess additional biological activities:

- Antimicrobial Activity : Initial screening suggests potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound's structure indicates possible anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced viability in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Decreased cytokine production |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings included:

- Cell Viability Assay : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

- Mechanistic Analysis : Flow cytometry revealed increased apoptosis rates, confirming the compound's potential as an anticancer agent.

Future Directions and Research Opportunities

Despite promising results, further research is necessary to fully elucidate the biological activity of this compound:

- In Vivo Studies : Animal models are needed to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Advanced techniques such as molecular docking and surface plasmon resonance could provide insights into binding affinities and specific targets.

- Clinical Trials : If preclinical results are favorable, clinical trials should be initiated to evaluate safety and efficacy in humans.

相似化合物的比较

Key Observations:

Substituent Effects on Molecular Weight :

- Electron-withdrawing groups (e.g., trifluoromethyl in 6m and 6o) increase molecular weight significantly compared to the target compound. For example, 6m ([M+H]⁺ = 373.4) is ~105 g/mol heavier than the target (calc. ~353.4) .

- The 2-methoxyethyl group on the indole nitrogen (target compound) contributes to a moderate molecular weight, similar to compound 2 (~318.2), which lacks the indole system .

Synthetic Yields :

- Analogs with aryl-urea linkages (e.g., 6l, 6m, 6o) show high yields (82–83.5%), suggesting robust synthetic routes for such derivatives . The target compound’s yield is unreported but likely comparable if similar methods are used.

Role of Indole Modifications :

- The 1-(2-methoxyethyl) group on the indole (target compound) contrasts with simpler indole derivatives (e.g., 3-(benzofuran-3-yl)-4-(1-(2-methoxyethyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione in ), where the methoxyethyl group improves solubility and metabolic stability .

Functional and Pharmacological Comparisons

Solubility and Bioavailability:

- The 2-methoxyethyl group in the target compound likely enhances hydrophilicity compared to unsubstituted indoles (e.g., 3-[1-(3-hydroxypropyl)-1H-indol-3-yl] derivatives in ), which rely on hydroxyl groups for solubility .

- Compound 2 (), featuring a 2-methoxyethyl group, demonstrates the utility of this substituent in balancing lipophilicity and solubility for drug design .

Electronic and Steric Effects:

- The 2,5-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with electron-withdrawing substituents (e.g., cyano in 6l or trifluoromethyl in 6m). These differences may influence binding to hydrophobic pockets in target proteins .

Analytical Characterization:

- Urea derivatives like 6l–6o are routinely characterized via ESI-MS ([M+H]⁺ peaks), while advanced analogs (e.g., ’s pyrrole-dione) use HRMS and HPLC for purity validation (e.g., 98.4% purity in ) . The target compound would require similar analytical workflows.

准备方法

Alkylation of Indole

Indole undergoes N-alkylation at the 1-position using 2-methoxyethyl chloride under basic conditions:

Reaction Conditions

- Substrate : Indole (1.0 eq)

- Alkylating Agent : 2-Methoxyethyl chloride (1.2 eq)

- Base : Sodium hydride (1.5 eq)

- Solvent : Anhydrous DMF

- Temperature : 0°C → RT, 12 hr

- Yield : 68–72%

Product : 1-(2-Methoxyethyl)-1H-indole

Nitration and Reduction

The 3-position of 1-(2-methoxyethyl)indole is nitrated followed by reduction to install the amine:

Step 1: Nitration

- Nitrating Agent : HNO3/H2SO4 (1:3)

- Temperature : 0–5°C, 2 hr

- Yield : 85%

Intermediate : 1-(2-Methoxyethyl)-3-nitro-1H-indole

Step 2: Reduction

- Reducing Agent : H2/Pd-C (10% w/w)

- Solvent : Ethanol

- Pressure : 1 atm, 4 hr

- Yield : 90%

Product : 1-(2-Methoxyethyl)-1H-indol-3-amine

Synthesis of 2,5-Dimethylphenyl Isocyanate

Phosgenation of 2,5-Dimethylaniline

2,5-Dimethylaniline reacts with triphosgene (safer than phosgene) to form the isocyanate:

Reaction Conditions

- Substrate : 2,5-Dimethylaniline (1.0 eq)

- Triphosgene : 0.35 eq

- Solvent : Dichloromethane

- Base : Triethylamine (2.0 eq)

- Temperature : 0°C → RT, 6 hr

- Yield : 78%

Product : 2,5-Dimethylphenyl isocyanate

Urea Bond Formation

Isocyanate-Amine Coupling

The final urea forms via reaction of 1-(2-methoxyethyl)-1H-indol-3-amine with 2,5-dimethylphenyl isocyanate:

Reaction Conditions

- Solvent : Tetrahydrofuran (THF)

- Temperature : Reflux, 8 hr

- Molar Ratio : 1:1

- Catalyst : None

- Workup : Aqueous NaHCO3 wash, column chromatography

- Yield : 65%

Mechanism : Nucleophilic attack of the indole amine on the isocyanate carbonyl, followed by proton transfer.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using 1-(2-methoxyethyl)-1H-indol-3-amine and 2,5-dimethylaniline with EDCI/HOBt:

| Parameter | Value |

|---|---|

| Coupling Agent | EDCI (1.5 eq) |

| Additive | HOBt (1.5 eq) |

| Solvent | DMF |

| Reaction Time | 24 hr |

| Yield | 52% |

Phosgene-Based Urea Synthesis

Direct reaction of both amines with triphosgene:

| Parameter | Value |

|---|---|

| Triphosgene | 0.5 eq |

| Base | Pyridine (3.0 eq) |

| Solvent | CH2Cl2 |

| Temperature | 0°C → RT |

| Yield | 60% |

Purification and Characterization

Chromatographic Methods

- Column : Silica gel (60–120 mesh)

- Eluent : Ethyl acetate/hexane (3:7)

- Rf : 0.45 (TLC)

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.65–6.98 (m, 7H, Ar-H), 4.32 (t, 2H, -OCH2CH2O-), 3.65 (s, 3H, -OCH3), 2.31 (s, 6H, Ar-CH3).

- 13C NMR : δ 158.9 (C=O), 136.2–110.7 (Ar-C), 69.8 (-OCH2-), 58.9 (-OCH3), 20.1 (Ar-CH3).

- HRMS : [M+H]+ calcd. for C20H23N3O2: 354.1818; found: 354.1815.

Challenges and Optimization

Key Issues

- Regioselectivity : Ensuring exclusive N-alkylation at indole’s 1-position requires strict temperature control.

- Isocyanate Stability : 2,5-Dimethylphenyl isocyanate is moisture-sensitive; reactions demand anhydrous conditions.

- Byproducts : Oligomerization of isocyanates may occur if stoichiometry deviates.

Yield Improvement Strategies

- Use Schlenk techniques for moisture-sensitive steps.

- Employ microwave irradiation to reduce coupling time (e.g., 2 hr at 100°C, 75% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine | 65 | 98 | High | Moderate |

| Carbodiimide | 52 | 95 | Medium | Low |

| Triphosgene | 60 | 97 | Low | High |

Optimal Route : Isocyanate-amine coupling balances yield and scalability for industrial applications.

常见问题

Basic Research Questions

Q. What are the key structural features of 1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how do they influence its chemical reactivity?

- Answer : The compound features a urea core flanked by a 2,5-dimethylphenyl group and a 2-methoxyethyl-substituted indole moiety. The indole group contributes to π-π stacking interactions, while the methoxyethyl chain enhances solubility in polar solvents. The urea group facilitates hydrogen bonding and nucleophilic substitution reactions. Substituent positions (e.g., 2,5-dimethyl vs. 3-methoxyethyl) dictate steric and electronic effects, influencing reactivity in oxidation or reduction steps .

Q. What synthetic routes are commonly employed for synthesizing urea-indole derivatives, and which analytical methods ensure purity?

- Answer : Synthesis typically involves:

- Step 1 : Fischer indole synthesis to construct the indole core using phenylhydrazine and carbonyl precursors .

- Step 2 : Alkylation of the indole nitrogen with 2-methoxyethyl halides.

- Step 3 : Urea formation via reaction of an aryl isocyanate with the indole-alkylamine intermediate.

Purity is assessed using HPLC (for quantification) and TLC (for reaction monitoring). NMR and HRMS validate structural integrity .

Q. How does the presence of methoxy and methyl substituents affect the compound’s solubility and stability?

- Answer : The 2-methoxyethyl group increases hydrophilicity, improving aqueous solubility for biological assays. Methyl groups on the phenyl ring enhance lipophilicity, aiding membrane permeability. Stability studies under acidic/basic conditions (e.g., pH 2–9) should be conducted via accelerated degradation tests analyzed by LC-MS to identify labile bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of substitution reactions involving the urea moiety?

- Answer : For nucleophilic substitutions at the urea group:

- Catalyst screening : Use bases like DBU or DMAP to activate the carbonyl.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

Reaction progress should be tracked via in-situ FTIR or HPLC to identify optimal termination points .

Q. What strategies are recommended for elucidating the mechanism of action when initial enzyme assays show inconsistent inhibition?

- Answer :

- Comparative binding studies : Use surface plasmon resonance (SPR) to measure binding kinetics with wild-type vs. mutant enzymes.

- Structural analogs : Synthesize derivatives with modified indole or phenyl groups to isolate critical interactions (e.g., replacing methoxyethyl with ethoxy to test hydrophilicity effects).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify conflicting steric/electronic interactions .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values in cancer cell lines)?

- Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Validate target engagement : Use CRISPR knockouts or siRNA silencing to confirm specificity.

- Meta-analysis : Compare structural features of analogs (e.g., 2,5-dimethyl vs. 3,4-dimethoxy substitutions) to correlate substituent patterns with activity trends .

Q. What crystallographic techniques are suitable for determining the three-dimensional structure of this compound?

- Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using methanol/water mixtures). Resolve structure with a resolution ≤ 1.0 Å to map electron density for substituent orientations.

- Powder XRD : Use Rietveld refinement for amorphous samples.

- Complementary methods : Pair with DFT calculations (e.g., Gaussian 09) to validate bond lengths and angles .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s redox behavior in different solvents?

- Answer :

- Controlled cyclic voltammetry (CV) : Compare redox potentials in aprotic (acetonitrile) vs. protic (ethanol) solvents.

- Radical trapping experiments : Add TEMPO to quench free radicals and identify intermediates via EPR spectroscopy.

- Solvent parameter analysis : Correlate results with Kamlet-Taft parameters (polarity, hydrogen-bonding) to explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。